Product packaging for Neopentyl alcohol(Cat. No.:CAS No. 75-84-3)

Neopentyl alcohol

Cat. No.: B147279
CAS No.: 75-84-3
M. Wt: 88.15 g/mol
InChI Key: KPSSIOMAKSHJJG-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry Research

Within the realm of organic chemistry, neopentyl alcohol serves as a valuable building block and a subject of study due to its distinctive structural features. Its primary alcohol functionality allows it to undergo typical reactions of alcohols, such as oxidation, esterification, and ether formation. However, the bulky neopentyl group (a tert-butyl group attached to a methylene (B1212753) group) attached to the hydroxyl group significantly influences its reactivity, particularly in reactions sensitive to steric hindrance. This makes it a useful model compound for investigating steric effects in reaction mechanisms and synthetic strategies. nsf.gov

This compound is utilized in organic synthesis as an intermediate for creating a variety of chemical compounds. cymitquimica.com These include precursors for plasticizers, resins, and surfactants. cymitquimica.com Its derivatives, such as neopentyl glycol (2,2-dimethylpropane-1,3-diol), are widely used in the production of polyesters, polyurethanes, and high-quality alkyd resins, highlighting the importance of the neopentyl structure in imparting desirable properties like hydrolytic stability and resistance to weathering and high temperatures. mdpi.com

Significance of its Neopentyl Structure in Academic Studies

The neopentyl structure, characterized by a central carbon atom bonded to four other carbon atoms, imparts unique properties to this compound. cymitquimica.com This highly branched arrangement leads to significant steric bulk around the primary alcohol group. In academic studies, this steric hindrance is crucial for understanding and demonstrating concepts such as the impact of structure on reaction rates and mechanisms. nsf.gov

For instance, this compound is frequently used in organic chemistry education to illustrate the effect of sterics on nucleophilic substitution (SN2) reactions. Despite being a primary alcohol, the bulky neopentyl group hinders the approach of nucleophiles to the carbon bearing the leaving group, significantly decreasing the rate of SN2 reactions compared to less hindered primary alcohols. nsf.gov This provides a clear example of how subtle structural differences can have profound effects on chemical reactivity. nsf.gov

Furthermore, the neopentyl structure contributes to the thermal stability and resistance to oxidation observed in this compound and its derivatives. pmarketresearch.com These properties are explored in academic research to develop materials with enhanced durability and performance in demanding applications. pmarketresearch.com

Historical Development of Research on this compound

Early research into this compound dates back to the late 19th century. It was first described in 1891 by L. Tissier, who prepared it through the reduction of a mixture of trimethylacetic acid and trimethylacetyl chloride using sodium amalgam. wikipedia.org This initial synthesis provided access to the compound for further investigation.

Over time, research expanded to explore alternative synthesis routes and the chemical behavior of this compound. Methods such as the reduction of trimethylacetic acid with lithium aluminum hydride have been developed for its preparation. wikipedia.org Studies have also focused on its reactions, including its conversion to neopentyl iodide using reagents like triphenylphosphite/methyl iodide. wikipedia.orgstackexchange.com

The unique reactivity, particularly its resistance to certain common reactions due to steric hindrance, has made this compound a subject of ongoing mechanistic studies in organic chemistry. nsf.gov Its derivatives, especially neopentyl glycol, have seen significant development in industrial applications, driving further research into efficient synthesis methods and the properties imparted by the neopentyl structure in polymeric materials. mdpi.com

Data Table: Selected Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₂O wikipedia.org
Molar Mass88.150 g·mol⁻¹ wikipedia.org
AppearanceColorless solid wikipedia.org
OdorPeppermint-like nih.gov
Melting Point52.5 °C (52-56 °C) wikipedia.org, chemicalbook.com
Boiling Point113.5 °C (113-114 °C) wikipedia.org, chemicalbook.com
Density0.812 g/mL at 20 °C (0.818 g/mL at 25 °C) wikipedia.org, chemicalbook.com
Solubility in Water36 g/L wikipedia.org
LogP (predicted)1.3 uni.lu
Flash Point37 °C (98 °F) wikipedia.org, chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O B147279 Neopentyl alcohol CAS No. 75-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropan-1-ol
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InChI

InChI=1S/C5H12O/c1-5(2,3)4-6/h6H,4H2,1-3H3
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InChI Key

KPSSIOMAKSHJJG-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)CO
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Molecular Formula

C5H12O
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DSSTOX Substance ID

DTXSID9052501
Record name 2,2-Dimethylpropanol
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Molecular Weight

88.15 g/mol
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Physical Description

Volatile solid with an odor of peppermint; [Merck Index] Colorless to white solid; [CHEMINFO] White crystalline solid; [MSDSonline]
Record name Neopentyl alcohol
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Boiling Point

114 °C
Record name NEOPENTYL ALCOHOL
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Flash Point

98 °F (37 °C) (CLOSED CUP)
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Solubility

MISCIBLE WITH ALC, ETHER; IN WATER: ABOUT 3.5% @ 25 °C, Water solubility = 3.5X10+4 mg/L at 25 °C.
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Density

0.812 @ 20 °C/4 °C, Liquid density = 851.5 kg/cu m
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Vapor Density

3.0 (AIR= 1)
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Vapor Pressure

16.0 [mmHg], 16 MM HG @ 20 °C
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Color/Form

CRYSTALS

CAS No.

75-84-3
Record name Neopentyl alcohol
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Record name 1-Propanol, 2,2-dimethyl-
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Record name 2,2-Dimethylpropanol
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Record name 2,2-dimethylpropanol
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Melting Point

53 °C
Record name NEOPENTYL ALCOHOL
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Advanced Synthetic Methodologies for Neopentyl Alcohol

Established Laboratory Synthesis Routes

Several methods have been developed for the preparation of neopentyl alcohol in a laboratory setting, each with its own advantages and considerations regarding reagents, conditions, and scalability.

Reduction of Carboxylic Acids and Derivatives

The reduction of carboxylic acids and their derivatives is a common strategy for synthesizing primary alcohols. For this compound, this involves the reduction of trimethylacetic acid (also known as pivalic acid) or its esters and acid halides. google.comguidechem.comresearchgate.net

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent frequently employed for the reduction of carboxylic acids, esters, and other carbonyl compounds to alcohols. researchgate.netyoutube.comucalgary.camasterorganicchemistry.com The reduction of trimethylacetic acid or its methyl or ethyl esters using LiAlH₄ in an anhydrous solvent is a well-established method for preparing this compound. google.comguidechem.com

The mechanism typically involves the nucleophilic attack of hydride from LiAlH₄ on the carbonyl carbon of the carboxylic acid or ester, followed by subsequent steps leading to the primary alcohol. youtube.comucalgary.ca For esters, the reaction proceeds through an aldehyde intermediate, which is rapidly reduced further by LiAlH₄ to the alcohol. youtube.comucalgary.ca

While effective, this method can have certain limitations, including strict reaction conditions, high equipment requirements, and potential side reactions, such as the formation of neopentylamine (B1198066) when starting from pivaloyl amine, which can reduce selectivity. google.comguidechem.com

Beyond LiAlH₄, other reductive methods have been explored for the synthesis of this compound precursors. For instance, the reduction of pivaloyl amine using LiAlH₄ in anhydrous tetrahydrofuran (B95107) has been reported, albeit with moderate yields and severe reaction conditions. google.com

Metallic sodium in the presence of a solvent and alcohol medium has also been utilized for the reduction of pivalic acid esters (methyl or ethyl pivalate) to produce high-purity this compound. google.comguidechem.com This method is reported to be cost-effective and suitable for industrial production, not requiring special catalysts or equipment beyond ordinary organic reaction apparatus. guidechem.com

Data on the metallic sodium reduction of pivalate (B1233124) esters:

ReactantReducing AgentSolvent/MediumTemperature (°C)Product Purity (%)
Pivalate EsterMetallic SodiumSolvent A, Alcohol50-90>99.9

Note: Solvent A is described as one or a mixture of ethylene (B1197577) glycol, 1,2-propanediol, 1,3-propanediol, octanol (B41247), or isooctyl alcohol, with octanol and ethylene glycol being preferred. google.com

Grignard Reactions and Derivatives

Grignard reagents are powerful nucleophiles widely used in the synthesis of alcohols through their reaction with carbonyl compounds. organicchemistrytutor.com this compound can be synthesized by treating tert-butylmagnesium chloride (a Grignard reagent derived from tert-butyl chloride) with methyl formate (B1220265). orgsyn.org

The reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of methyl formate, followed by hydrolysis to yield this compound. Another approach mentioned is the addition reaction of tert-butylmagnesium chloride with low molecular weight formaldehyde (B43269) (paraformaldehyde) in a tetrahydrofuran solution. guidechem.com While this method is reported, it requires inert gas protection and complex operation, potentially resulting in lower product purity. guidechem.com

Syntheses from Branched Olefins

Branched olefins, such as diisobutylene, can serve as starting materials for the synthesis of this compound through various functionalization reactions.

A method for preparing this compound from diisobutylene involves an acid-catalyzed addition of hydrogen peroxide to the branched olefin. orgsyn.org This reaction is followed by an acid-catalyzed rearrangement of the resulting tertiary hydroperoxide. orgsyn.org

The process typically involves reacting diisobutylene with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid. orgsyn.org This yields a tertiary hydroperoxide intermediate, which then undergoes rearrangement to form this compound, along with potential byproducts like acetone (B3395972), methanol (B129727), and methyl neopentyl ketone, formed through an alternative rearrangement pathway. orgsyn.org

A reported procedure for this synthesis involves the preparation of the hydroperoxide by adding diisobutylene to a mixture of hydrogen peroxide and sulfuric acid at controlled temperatures. orgsyn.org The resulting organic layer containing the hydroperoxide is then decomposed in sulfuric acid, followed by distillation and purification to obtain this compound. orgsyn.org

Data from a reported synthesis from diisobutylene:

ReactantReagentsCatalystYield (%)Byproducts
DiisobutyleneHydrogen Peroxide, Sulfuric AcidSulfuric Acid34-40Acetone, Methanol, Methyl Neopentyl Ketone

Yield is based on the amount of diisobutylene used. orgsyn.org

StepConditionsNotes
Hydroperoxide PreparationDiisobutylene added to H₂O₂/H₂SO₄ at 15-25°CVigorous agitation for 24 hours. orgsyn.org
Hydroperoxide DecompositionOrganic layer added to 70% H₂SO₄ at 15-25°CVigorous stirring, followed by separation and distillation. orgsyn.org
PurificationFractional distillationFraction boiling at 111-113°C collected. orgsyn.org
Hydration of Neopentene

One method for synthesizing this compound involves the hydration of neopentene. ontosight.aiontosight.ai Hydration of alkenes generally involves the net addition of water across the double bond, typically catalyzed by acids. libretexts.org This process breaks the pi bond in the alkene and an O-H bond in water, forming a C-H bond and a C-OH bond. libretexts.org

While the direct addition of water to an alkene is slow, acid catalysts can facilitate the reaction. libretexts.org The mechanism typically involves the electrophilic addition of a proton to the double bond, forming a carbocation intermediate. libretexts.org The addition of water to the carbocation then forms an oxonium ion, which is subsequently deprotonated to yield the alcohol. libretexts.org

In the context of neopentene hydration, the reaction can be influenced by carbocation rearrangement. Protonation of neopentene would initially form a primary carbocation, which can readily rearrange to a more stable tertiary carbocation through a methyl shift. doubtnut.com The addition of water to this tertiary carbocation followed by deprotonation would lead to the formation of a tertiary alcohol, not this compound (a primary alcohol). Therefore, achieving this compound specifically through neopentene hydration likely requires controlled conditions or indirect routes that avoid or direct carbocation rearrangements.

An alternative approach to this compound synthesis from diisobutylene (an isomer of neopentene) involves acid-catalyzed addition of hydrogen peroxide followed by an acid-catalyzed rearrangement of the resulting tertiary hydroperoxide. orgsyn.orglookchem.com This method yields this compound along with acetone and small amounts of methanol and methyl neopentyl ketone. orgsyn.org

Modern and Novel Synthetic Approaches

Modern synthetic strategies for this compound focus on improving efficiency, selectivity, and sustainability.

Catalytic Synthesis Methods

Catalytic methods play a significant role in the synthesis of this compound and its derivatives. For instance, catalytic couplings involving pi-unsaturates have been explored in the synthesis of branched amines and this compound derivatives. utexas.edu These methods aim to utilize less toxic and air/moisture-sensitive reagents compared to traditional organometallic approaches. utexas.edu

While direct catalytic synthesis of this compound from simple precursors is an area of ongoing research, catalytic hydrogenation of intermediates is a common step in multi-step syntheses. For example, neopentyl glycol, a related compound, can be synthesized by the hydrogenation of hydroxypivaldehyde using various catalysts, including copper-based catalysts and supported ruthenium catalysts. mdpi.com These catalytic hydrogenation processes can achieve high conversion and selectivity under specific temperature and pressure conditions. mdpi.com

Electrochemical synthesis methods are also being explored as a green chemistry approach for the synthesis of various organic compounds, including alkyl arylsulfonates from arenes and alcohols like this compound. nih.gov These methods often employ metal- and reagent-free conditions and can offer advantages in terms of selectivity and environmental impact. nih.gov

Enzymatic and Biocatalytic Pathways

Enzymatic and biocatalytic approaches offer promising routes for the synthesis of this compound and its esters, aligning with green chemistry principles. Biocatalysis utilizes enzymes, such as lipases, to catalyze reactions under milder conditions compared to traditional chemical synthesis. mdpi.comresearchgate.netpreprints.org

While direct enzymatic synthesis of this compound from simple starting materials is less commonly reported, enzymes are extensively used in the synthesis of this compound derivatives, such as esters. Lipases, both free and immobilized, have been successfully employed in the esterification and transesterification of fatty acids and other compounds with various alcohols, including neopentyl glycol (a diol analog of this compound). mdpi.comresearchgate.netpreprints.orgmdpi.comacs.orgresearchgate.net

Research has focused on optimizing biocatalytic processes for the synthesis of neopentyl glycol esters, investigating factors such as enzyme concentration, temperature, and substrate addition strategies to improve conversion and productivity. researchgate.netresearchgate.net For example, studies have shown that stepwise addition of fatty acids can mitigate enzyme inhibition and enhance yields in the enzymatic synthesis of neopentyl glycol diheptanoate. researchgate.net

Enzymatic methods are also being explored for the synthesis of chiral alcohols and amino acids, which are important building blocks in the pharmaceutical industry. researchgate.net While this compound itself is not chiral, biocatalytic methods can be applied to the synthesis of chiral compounds incorporating the neopentyl structure, such as (S)-neopentylglycine. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and its derivatives is gaining importance. This involves designing processes that minimize or eliminate the use and generation of hazardous substances, reduce waste, and improve energy efficiency.

Biocatalytic methods are inherently aligned with green chemistry as they typically operate at lower temperatures and pressures, often in solvent-free or aqueous systems, reducing the need for harsh chemicals and organic solvents. mdpi.comresearchgate.net The use of immobilized enzymes allows for their recovery and reuse, further contributing to a more sustainable process. mdpi.comresearchgate.net

Electrochemical synthesis represents another green chemistry approach by utilizing electrical energy to drive reactions, potentially eliminating the need for stoichiometric chemical oxidants or reductants. nih.gov

Research into greener synthetic routes for related compounds like neopentyl glycol also highlights the focus on sustainable practices, such as developing catalytic hydrogenation processes that minimize by-product formation and allow for easier purification. mdpi.comresearchgate.net The use of renewable resources as starting materials is another aspect of green chemistry relevant to the broader production of chemicals like this compound. mdpi.com

Data Tables

PropertyValueSource
Molecular FormulaC₅H₁₂O ontosight.aiwikipedia.orgnih.gov
Molecular Weight88.15 g/mol ontosight.ai
Density0.824 g/cm³ at 20°C ontosight.ai
Melting Point-20 °C ontosight.ai
Boiling Point113.5 °C ontosight.ai
Solubility in WaterModerately soluble (36 g/L) ontosight.aiwikipedia.org
Solubility in Organic SolventsHighly soluble (ethanol, acetone, chloroform, diethyl ether) ontosight.aiwikipedia.org

Mechanistic Investigations of Neopentyl Alcohol Reactivity

Carbocation Rearrangements (Wagner-Meerwein Rearrangements)

The Wagner-Meerwein rearrangement is a type of 1,2-carbocation rearrangement where a substituent (hydride, alkyl, or aryl group) migrates from one carbon atom to an adjacent carbon atom within a carbocation intermediate scribd.comslideshare.netwikipedia.org. This migration typically results in the formation of a more stable carbocation scribd.comwikipedia.org. In the case of neopentyl systems, the initial carbocation formed is a relatively unstable primary carbocation, which readily undergoes rearrangement to a more stable tertiary carbocation pearson.comscribd.comknowledgebin.org. This rearrangement is often referred to as the neopentyl rearrangement scribd.comyoutube.com.

Studies of Hydride Shifts and Methyl Migrations in Neopentyl Systems

In neopentyl systems, the primary carbocation initially formed is (CH₃)₃C-CH₂⁺. This primary carbocation is unstable pearson.comknowledgebin.org. To achieve greater stability, a 1,2-shift occurs. This shift can be either a hydride shift (migration of a hydrogen atom with its electron pair) or a methyl shift (migration of a methyl group with its electron pair) wikipedia.orgmsu.eduyoutube.com. In the case of the neopentyl cation, a 1,2-methyl shift is the predominant rearrangement pathway, leading to the formation of a more stable tertiary carbocation, (CH₃)₂C⁺-CH₂CH₃ (tert-pentyl carbocation) pearson.comknowledgebin.orgmsu.edu. Studies, including those using isotopic labeling, have confirmed that the neopentyl system rearranges primarily through a 1,2-methyl shift gla.ac.ukacs.org. While hydride shifts are common in other carbocation rearrangements, the neopentyl system specifically favors methyl migration due to the absence of a hydrogen on the quaternary carbon adjacent to the initial carbocation center youtube.com.

Influence of Steric Hindrance on Rearrangement Pathways

Steric hindrance plays a significant role in the reactivity of neopentyl systems, particularly in influencing rearrangement pathways and nucleophilic substitution reactions fiveable.meacs.org. The bulky tert-butyl group in neopentyl alcohol and its derivatives creates significant steric crowding around the primary carbon atom acs.org. This steric hindrance impedes direct nucleophilic attack, favoring reaction pathways that involve carbocation formation and subsequent rearrangement acs.orglibretexts.orgpbworks.com. The rearrangement to the tertiary carbocation relieves some of this steric strain in the transition state and the resulting intermediate, contributing to the driving force for the migration fiveable.me.

Kinetic and Thermodynamic Aspects of Rearrangements

The driving force for the Wagner-Meerwein rearrangement in neopentyl systems is the formation of a more stable carbocation scribd.comwikipedia.org. Primary carbocations are less stable than tertiary carbocations pearson.comknowledgebin.orgmsu.edu. The rearrangement from the primary neopentyl cation to the tertiary tert-pentyl cation is a thermodynamically favorable process due to the increased stability of the tertiary carbocation, which is stabilized by hyperconjugation from the greater number of adjacent alkyl groups fiveable.me.

The kinetics of the rearrangement are influenced by the activation energy required for the 1,2-shift. While the initial formation of the primary carbocation from this compound or a neopentyl halide is often slow due to its instability, the subsequent methyl migration is a rapid process that occurs immediately after the primary carbocation is generated or even concerted with the departure of the leaving group libretexts.orgquora.com. The rate-determining step in reactions involving neopentyl systems under SN1 conditions is typically the initial ionization to form the primary carbocation msu.eduacs.orgedubull.com.

Solvent Effects on Rearrangement Mechanisms

Solvent polarity and its ability to stabilize charged intermediates significantly influence reactions involving carbocations, including the rearrangements of neopentyl systems. Polar protic solvents, such as water or alcohols, favor the formation of carbocations by solvating and stabilizing the developing charge in the transition state and the resulting ionic intermediate edubull.com. This stabilization lowers the activation energy for the ionization step, thereby promoting SN1-like conditions where carbocation rearrangements are prevalent edubull.com. Studies have investigated the role of solvents, such as water, in the rearrangement processes of neopentyl systems nih.gov. The solvent can also act as a nucleophile, attacking the rearranged carbocation to form substituted products masterorganicchemistry.com.

Nucleophilic Substitution Reactions

This compound and its derivatives exhibit unusual reactivity in nucleophilic substitution reactions compared to other primary alcohols or alkyl halides.

SN1 and SN2 Reaction Mechanisms

Neopentyl systems are notoriously unreactive under typical SN2 conditions acs.orgpbworks.comstackexchange.com. The significant steric hindrance around the primary carbon atom, imposed by the adjacent quaternary carbon and its three methyl groups, effectively blocks the backside attack required for the SN2 mechanism acs.orgpbworks.comlibretexts.org. Studies have shown that neopentyl bromide reacts significantly slower than other primary alkyl bromides under SN2 conditions acs.org.

Under conditions that favor SN1 reactions (e.g., in polar protic solvents or with good leaving groups), this compound derivatives can undergo substitution, but this typically proceeds with rearrangement pearson.comknowledgebin.orgmasterorganicchemistry.com. The mechanism involves the initial formation of the relatively unstable primary neopentyl carbocation, followed by a rapid 1,2-methyl shift to form the more stable tertiary tert-pentyl carbocation pearson.comknowledgebin.orgmasterorganicchemistry.com. The nucleophile then attacks the rearranged tertiary carbocation, leading to substituted products with a rearranged carbon skeleton pearson.commasterorganicchemistry.com. For example, the reaction of neopentyl bromide with water under SN1 conditions yields 2-methyl-2-butanol (B152257) (tert-pentyl alcohol), a rearranged product, instead of the expected this compound pearson.comknowledgebin.orgmsu.edu.

Data Table: Key Compounds in this compound Reactivity

Compound NameChemical FormulaRole in Reactions
This compoundC₅H₁₂OStarting material, undergoes rearrangement
Neopentyl CarbocationC₅H₁₁⁺Unstable primary carbocation intermediate
tert-Pentyl CarbocationC₅H₁₁⁺More stable tertiary carbocation intermediate
2-Methyl-2-butanolC₅H₁₂ORearranged alcohol product (e.g., from hydrolysis)
2-Methylbut-2-eneC₅H₁₀Rearranged alkene product (e.g., from dehydration)

Reactivity Order of Leaving Groups on a Neopentyl Skeleton

Studies investigating nucleophilic substitution reactions on a neopentyl skeleton have revealed an unusual reactivity order for leaving groups. Research on 1,1,1-tris(X-methyl)ethane derivatives, where X represents various leaving groups, showed that the reaction rates were significantly higher for iodo neopentyl derivatives compared to p-toluenesulfonyloxy (tosyloxy) neopentyl derivatives in reactions with azide (B81097) in deuterated dimethylsulfoxide (DMSO) at 100 °C. acs.orgacs.orgresearchgate.net This observation contradicts the typical correlation between leaving group reactivity and the pKa of the conjugate acid, where iodide (HI pKa -10) is expected to be a better leaving group than p-toluenesulfonate (p-TsOH pKa -1.34). acs.orgresearchgate.net

Further studies confirmed that derivatives with monoatomic leaving groups (iodo and bromo) are generally more reactive than those with p-toluenesulfonate and methanesulfonate (B1217627) leaving groups on a neopentyl skeleton. acs.orgfigshare.com Trifluoromethanesulfonate (triflate) was found to be the best leaving group for nucleophilic substitution on neopentyl skeletons, despite the usual high reactivity and instability of primary alkyl triflates. acs.orgfigshare.comresearchgate.net The observed unusual reactivity order for bromide and iodide compared to tosylate and mesylate on a neopentyl skeleton has been attributed to the effect of neighboring groups, where bromine atoms with diffuse lone pairs can exhibit favorable neighboring-group participation involving a 'bromonium'-like four-membered-ring transition state. researchgate.net

The following table summarizes the observed relative reactivity of different leaving groups on a neopentyl skeleton in nucleophilic substitution reactions:

Leaving Group (X)Relative Reactivity (approximate)
Trifluoromethanesulfonate (TfO)Highest
Iodide (I)High
Bromide (Br)High
p-Toluenesulfonate (TsO)Lower
Methanesulfonate (MsO)Lower
Chloride (Cl)Lowest

Note: This order is based on observed reaction rates in specific nucleophilic substitution reactions on neopentyl derivatives and may vary depending on reaction conditions and the specific nucleophile. acs.orgresearchgate.netfigshare.comresearchgate.net

Role of Steric Hindrance in Nucleophilic Attack

Steric hindrance plays a crucial role in the reactivity of this compound and its derivatives, particularly in SN2 reactions. The neopentyl group, with its bulky tert-butyl moiety adjacent to the carbon bearing the leaving group, significantly hinders the approach of a nucleophile. acs.orgmasterorganicchemistry.comlibretexts.org This steric congestion makes SN2 reactions at the neopentyl carbon very slow compared to less hindered primary alkyl halides. acs.orgmasterorganicchemistry.com For practical purposes, neopentyl halides are often considered inert in SN2 reactions. masterorganicchemistry.com

Even branching one carbon away from the reacting center, as in neopentyl systems, greatly hinders nucleophilic displacement. libretexts.org The transition state for an SN2 reaction on a sterically hindered substrate like a neopentyl derivative is higher in energy, leading to a decreased reaction rate. libretexts.org

In contrast to SN2 reactions, SN1 reactions of neopentyl derivatives are possible, although they often involve carbocation rearrangements. acs.orgaskfilo.com The initial formation of a primary neopentyl carbocation is unfavorable, but it can rearrange to a more stable tertiary carbocation through a methyl or hydride shift. acs.orgpearson.comdoubtnut.comvedantu.comyoutube.com This rearrangement is a common feature in reactions involving neopentyl systems under conditions that favor carbocation formation. acs.orgpearson.comdoubtnut.comvedantu.comyoutube.com

Oxidation Reactions

This compound, as a primary alcohol, can undergo oxidation to form aldehydes or carboxylic acids. However, its structure can influence the efficiency and chemoselectivity of these reactions.

Catalytic Oxidation Studies using Hydrogen Peroxide

Catalytic oxidation of alcohols, including sterically demanding ones like this compound, using hydrogen peroxide (H₂O₂) has been investigated. A recyclable, polymeric phosphotungstate catalyst has been shown to efficiently promote the oxidation of various alcohols, including this compound, with H₂O₂ to yield corresponding carbonyl compounds in high yields. organic-chemistry.orgorganic-chemistry.orgnih.gov This catalyst demonstrated high activity and recyclability. organic-chemistry.orgorganic-chemistry.org Hydrogen peroxide is considered an environmentally friendly oxidant, producing water as the only byproduct. researchgate.netgoogle.com

Studies have explored different catalytic systems for the oxidation of alcohols with hydrogen peroxide, aiming for efficient and selective transformations. researchgate.netgoogle.com The use of tungsten catalysts in combination with hydrogen peroxide in amide solvents has been disclosed for alcohol oxidation. google.com

Dehydrogenation Reactions

This compound can undergo dehydrogenation reactions, typically at high temperatures and in the presence of catalysts like copper. askfilo.com Dehydrogenation of this compound with copper at 573 K primarily yields aldehydes and alkenes. askfilo.com The major products are determined by the stability of the resulting compounds and can involve rearrangements. askfilo.com For instance, acid-catalyzed dehydration of this compound, which can be related to dehydrogenation in some contexts depending on the catalyst and conditions, leads to the formation of alkenes, often involving carbocation intermediates and subsequent rearrangements to form more stable products like 2-methyl-2-butene (B146552). doubtnut.comvedantu.comyoutube.com

Chemoselectivity in Oxidation Processes

Chemoselectivity is a key aspect of oxidizing molecules with multiple functional groups, such as polyols containing primary and secondary alcohol functionalities. In the context of this compound, which is a primary alcohol but can be part of a larger molecule containing other alcohol groups, achieving selective oxidation is important for synthesizing polyfunctional molecules. nii.ac.jpnih.gov

Catalytic systems have been developed to achieve chemoselective oxidation of primary alcohols over secondary alcohols, and vice versa. For example, certain nitroxyl (B88944) radical catalysts, such as 1,5-dimethyl-9-azanoradamantane N-oxyl (DMN-AZADO), have demonstrated superiority over catalysts like TEMPO for the chemoselective oxidation of primary neopentyl alcohols to their corresponding aldehydes or carboxylic acids in the presence of secondary alcohols. nii.ac.jp This chemoselectivity is particularly valuable in the synthesis of complex molecules where selective transformation of specific functional groups is required without using protecting groups. nii.ac.jpnih.gov

Oxidation processes using oxidants like sodium hypochlorite (B82951) or sodium hypobromite (B1234621) in the presence of nitroxyl compound catalysts can also achieve chemoselective oxidation, where primary alcohols are preferentially oxidized over secondary alcohols. google.com

Dissociation Mechanisms

The dissociation mechanisms of this compound have been investigated, particularly at high temperatures. Studies using techniques like shock tubes coupled with photoionization mass spectrometry have provided insights into the fragmentation pathways. osti.govresearchgate.netosti.gov

At high temperatures (e.g., 1100–1400 K) and pressures, this compound primarily dissociates by the scission of a C-C bond, yielding tert-butyl radicals and hydroxymethyl radicals. osti.govresearchgate.netosti.gov These radicals can then undergo further reactions, such as H-atom elimination, to form stable products like isobutene and formaldehyde (B43269). researchgate.netosti.gov

While roaming radical reactions have been observed in the dissociation of structurally similar molecules like neopentane (B1206597) under certain conditions, experimental evidence for these pathways in this compound dissociation was not found at the elevated pressures studied in some research. researchgate.netosti.gov The dissociation of this compound under these conditions is dominated by bond scission leading to radical products. researchgate.netosti.gov

Molecular dynamics simulations have also been used to study the dissociation of molecules, including the effect of substances like this compound on the dissociation of clathrate hydrates. figshare.com The presence of this compound in large cavities of clathrate hydrates was found to facilitate hydrate (B1144303) dissociation by forming new hydrogen bonds between its hydroxyl groups and water molecules. figshare.com

High-Temperature Dissociation Pathways

At elevated temperatures and pressures (e.g., 1100–1400 K and 5–15 bar), this compound has been observed to dissociate primarily through the scission of a C-C bond osti.govresearchgate.net. This process yields tert-butyl radicals and hydroxymethyl radicals osti.govresearchgate.net. These initially formed radicals are highly reactive and promptly undergo further reactions, such as H-atom elimination, to form more stable products like isobutene and formaldehyde osti.govresearchgate.net.

While experimental data on the pyrolysis of neopentanol specifically is limited, theoretical calculations on its potential energy surface have identified several possible dissociation channels, including both bond scission and roaming radical pathways osti.gov.

Bond Scission and Roaming Channels

Theoretical studies suggest that the dissociation of this compound can occur via several channels. Three bond scission channels and two roaming radical channels have been identified computationally osti.gov.

One significant bond scission pathway involves the cleavage of the C-C bond adjacent to the hydroxyl group, leading to the formation of tert-butyl and hydroxymethyl radicals osti.govresearchgate.net. This appears to be the dominant bond-scission channel under the studied high-temperature and high-pressure conditions osti.gov. Another possible bond scission reaction (R2) involves breaking the C-O bond, yielding neopentyl and OH radicals, but its reaction enthalpy is significantly higher than the dominant C-C scission pathway, making it less favorable osti.gov.

Roaming radical pathways are a less conventional mode of dissociation where a radical fragment, instead of immediately separating, remains in the vicinity of the other fragment and abstracts an atom through a non-traditional transition state. For this compound, two possible roaming radical reactions have been proposed osti.gov. Interestingly, theoretical calculations suggest that the barriers for these roaming channels might lie several kcal/mol below the lowest radical asymptote, which is unusual and could imply that roaming dissociation might be more significant in neopentanol compared to structurally similar molecules like neopentane osti.gov. In neopentane, a roaming channel lies only about 1 kcal/mol below the radical asymptote, and roaming reactions have been found to be important under certain conditions osti.gov. One proposed roaming reaction (R4) for neopentanol is suggested to yield the molecular products formaldehyde and isobutane (B21531) osti.gov. Isobutane is considered a unique marker for this specific roaming pathway osti.gov.

Despite the theoretical predictions suggesting the accessibility of roaming channels with relatively low barriers, experimental studies at elevated pressures (5 and 15 bar) did not find experimental evidence for these roaming reactions, indicating that dissociation under these conditions is dominated by bond scission yielding radical products osti.govresearchgate.net.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and conformation of organic molecules. slideshare.net

1D NMR (e.g., 1H NMR) for Structural Elucidation and Reaction Monitoring

One-dimensional NMR techniques, such as 1H NMR, are routinely used for the structural elucidation of neopentyl alcohol. slideshare.net The 1H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments within the molecule. chemicalbook.com The nine equivalent protons of the three methyl groups attached to the quaternary carbon appear as a singlet due to the absence of adjacent protons. The two protons of the methylene (B1212753) group adjacent to the hydroxyl group also yield a signal, typically a singlet or a simple splitting pattern depending on the solvent and concentration, as they are adjacent to the quaternary carbon with no attached protons and the hydroxyl proton. The hydroxyl proton (-OH) signal is typically observed as a singlet, the position of which can vary depending on factors such as solvent and concentration due to hydrogen bonding. libretexts.org

1H NMR spectroscopy can also be employed for monitoring chemical reactions involving this compound. magritek.com By acquiring spectra at different time points during a reaction, the disappearance of reactant signals and the appearance of product signals can be tracked, providing insights into reaction kinetics and completion. magritek.com For instance, in the synthesis of this compound derivatives, 1H NMR can confirm the successful formation of the desired product and assess the presence of any unreacted starting material or byproducts. mdpi.com

Conformational Analysis using NMR

While this compound itself has limited conformational flexibility around the C-O bond, NMR spectroscopy can be valuable for the conformational analysis of its derivatives, particularly in more complex molecular systems where the neopentyl group is a substituent. NMR can provide information about the preferred spatial arrangement of atoms by analyzing coupling constants, chemical shifts, and Nuclear Overhauser Effect (NOE) signals. researchgate.net Studies on molecules containing the neopentyl moiety have utilized NMR to understand the conformational preferences and their influence on reactivity or biological activity. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a complementary technique that provides information about the mass-to-charge ratio of molecules and fragments, aiding in identification and structural confirmation. slideshare.net

Electron Spray Ionization Mass Spectrometry (ESI-MS) for Derivative Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often used for analyzing polar and less volatile compounds, including alcohol derivatives. chemrxiv.org ESI-MS can be applied to characterize this compound derivatives, such as esters. mdpi.com By analyzing the mass-to-charge ratios of the ions produced, the molecular weight of the derivative can be determined, confirming its successful synthesis. mdpi.com ESI-MS can also provide information about the presence of adducts or fragments, further aiding in structural confirmation. researchgate.net For example, ESI-MS has been used in the study of lasalocid (B1674520) esters with this compound, confirming the formation of the ester derivatives and their complexes with metal cations. mdpi.comresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile and semi-volatile compounds in a mixture. 6-napse.comnih.gov It is particularly useful for assessing the purity of this compound and identifying any impurities present. chromforum.orgchromatographyonline.com In GC-MS, the sample is first separated by gas chromatography based on differences in boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio and fragmentation pattern. 6-napse.com The resulting mass spectrum can be compared to spectral libraries to identify the compounds. GC-MS can provide a sensitive and accurate method for determining the purity of this compound by quantifying the relative amounts of the main peak and any impurity peaks. chromforum.org

Synchrotron VUV Photoionization Mass Spectrometry (PIMS) for Dissociation Studies

Synchrotron Vacuum Ultraviolet (VUV) Photoionization Mass Spectrometry (PIMS) is an advanced technique used to study the dissociation pathways and kinetics of molecules, particularly at high temperatures. osti.govosti.govresearchgate.net This technique involves photoionizing molecules using tunable VUV radiation and then analyzing the resulting ions with a mass spectrometer. osti.govresearchgate.net By varying the photoionization energy, information about the ionization energies of the parent molecule and its fragments can be obtained. osti.govnih.gov

Synchrotron VUV PIMS has been employed to investigate the high-temperature dissociation of this compound (neopentanol). osti.govosti.govresearchgate.netresearchgate.net Studies using shock tubes coupled with PIMS have shown that at elevated temperatures and pressures, this compound primarily dissociates via the scission of a C-C bond, yielding tert-butyl radicals and hydroxymethyl radicals. osti.govosti.govresearchgate.netresearchgate.net These radicals can then undergo further reactions, such as H-atom elimination, to form stable products like isobutene and formaldehyde (B43269). osti.govresearchgate.netresearchgate.net While roaming radical reactions have been observed in the dissociation of the structurally similar neopentane (B1206597), experimental evidence for these reactions was not found to be significant for this compound under the studied high-pressure conditions, with bond scission dominating the dissociation pathway. osti.govresearchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of a compound. By analyzing the absorption or scattering of infrared or laser light, respectively, these methods reveal the characteristic vibrational modes of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Transitions

FTIR spectroscopy is a widely used technique for identifying organic compounds like this compound by analyzing their unique vibrational fingerprints. When infrared light passes through a sample, specific frequencies are absorbed as molecular bonds stretch, bend, or wag. A Fourier transform is applied to the resulting interferogram to produce a spectrum of absorbance versus wavenumber.

For alcohols, including this compound, key absorption bands are expected in the FTIR spectrum. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration. issuu.com C-H stretching vibrations typically appear in the region of 2800-3000 cm⁻¹. issuu.com The C-O stretching vibration for primary alcohols is generally observed around 1050-1150 cm⁻¹. The specific positions and intensities of these bands, along with others corresponding to C-C vibrations and C-H bending modes within the neopentyl group, provide a unique spectral signature for this compound. FTIR spectroscopy can be used to confirm the presence of the alcohol functional group and the alkyl chain structure. chemicalbook.comnih.govthermofisher.comavantorsciences.com Studies on related compounds like neopentyl glycol have utilized FTIR to assess structural changes, observing characteristic peaks for O-H and C-H stretching and bending vibrations. issuu.comresearchgate.netresearchgate.netresearchgate.net

Raman Spectroscopy Applications

Raman spectroscopy is another vibrational technique that complements FTIR. It measures the inelastic scattering of monochromatic light (usually from a laser) as it interacts with the sample. Changes in the energy of the scattered light correspond to the vibrational energy levels of the molecule. Raman spectroscopy is particularly useful for studying nonpolar or weakly polar bonds and symmetric vibrations, which may be weak or absent in IR spectra.

For this compound, Raman spectroscopy can provide information about the skeletal vibrations of the carbon chain and other functional group vibrations. While FTIR is strong for polar bonds like O-H, Raman can be more sensitive to the C-C stretches and the symmetric C-H stretches of the methyl groups. chemicalbook.comnih.gov Research involving this compound and related structures, such as studies on water hydration shells around nonpolar groups, have employed Raman spectroscopy to investigate molecular interactions and vibrational modes. nih.govresearchgate.net Analysis of related neopentyl compounds has also utilized Raman spectroscopy to study carbonyl and C-H stretching and bending vibrations, demonstrating its utility in structural characterization. scifiniti.com

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are powerful tools for separating components in a mixture, identifying individual compounds, and determining their purity and concentration. Gas chromatography (GC) is particularly well-suited for the analysis of volatile organic compounds like this compound.

Gas chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. When applied to this compound, a sample is injected into a GC system, where it is vaporized and carried by an inert carrier gas through a chromatographic column. Compounds in the mixture travel through the column at different rates depending on their boiling points, polarity, and interaction with the stationary phase. A detector at the end of the column, such as a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, registers the separated compounds as peaks on a chromatogram. acs.orgrestek.comnist.govnist.govfujifilm.com

GC is commonly used for the purity analysis of this compound. thermofisher.comavantorsciences.comfujifilm.com The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound, allowing for quantitative analysis. GC coupled with mass spectrometry (GC-MS) is a powerful hyphenated technique that provides both separation and identification. The MS detector provides mass spectral data for each separated component, which can be compared to spectral libraries to confirm the identity of this compound and detect impurities. restek.comnist.govspectrabase.com Studies investigating the determination of compounds like tribromo-neopentyl alcohol have successfully employed GC analysis. figshare.com

While HPLC is typically used for less volatile or thermally labile compounds, it has also been applied in studies involving this compound derivatives or reactions where this compound is a reactant or product. HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. Different types of stationary and mobile phases can be used depending on the properties of the compounds being analyzed. UV-Vis detectors or mass spectrometers are commonly used with HPLC. Research on the hydrolysis of uridine (B1682114) 3´-neopentyl phosphate (B84403) diester, for instance, utilized HPLC to monitor the reaction progress and analyze the components. su.edu.lyrsc.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the mechanistic details of reactions involving the neopentyl moiety.

DFT calculations have been instrumental in studying the reaction mechanisms of processes like the gas-phase elimination of neopentyl halides. researchgate.net These studies show that such reactions often commence with a Wagner-Meerwein rearrangement. researchgate.net For this rate-determining step, the transition state has been characterized as an intimate ion-pair where the halide atom is detached and bridges the terminal and quaternary carbons, concurrent with the migration of a methyl group. researchgate.net This concerted migration stabilizes the transition state by delocalizing electron density. researchgate.net

Furthermore, DFT has been used to model the hydrolysis of neopentyl chloride, a reaction that proceeds in two steps and involves neopentyl alcohol as a transient intermediate before rearranging to 2-methyl-2-butanol (B152257). researchgate.net The initial nucleophilic substitution is identified as the rate-determining step. researchgate.net These computational models indicate that primary and tertiary carbocations are not formed during this hydrolysis-initiated rearrangement. researchgate.net

The Wagner-Meerwein rearrangement is a characteristic reaction of the neopentyl group, and DFT calculations have provided a detailed picture of this process. researchgate.net Studies on neopentyl systems, such as the thermal decomposition of neopentyl halides, confirm that this rearrangement is a key part of the reaction pathway. researchgate.net In the context of neopentyl chloride hydrolysis, DFT analysis reveals a dual migration of methyl and water groups in the second step of the reaction, following the initial formation of this compound. researchgate.net This theoretical approach has demonstrated that distinct carbocation intermediates are absent in these rearrangements. researchgate.net

The influence of solvent molecules on reaction pathways and energetics is a critical aspect of chemical reactivity. For neopentyl rearrangements, the role of water as a solvent has been investigated using DFT. researchgate.net In the model of neopentyl chloride hydrolysis, a cluster of water molecules ((H₂O)₁₂) was employed to simulate the solvent environment. researchgate.net The calculations demonstrated that the solvent actively participates in the reaction, with proton relays along hydrogen bonds promoting the reaction paths. researchgate.net This active participation of the solvent highlights that it is not merely a passive medium but an integral part of the reaction mechanism, influencing the energetics and facilitating concerted processes without the formation of high-energy carbocation intermediates. researchgate.net

Quantum Chemical Calculations for Structural Insights

Quantum chemical computations have been applied to understand the structural nuances of this compound. researchgate.net These calculations have predicted the existence of two stable conformers: trans and gauche, based on the orientation of the hydroxyl group. researchgate.net Theoretical predictions indicated that the trans conformer is the more stable species. researchgate.net These computational findings were subsequently confirmed by supersonic expansion centimeter-wave Fourier-transform microwave (FTMW) spectroscopy, which identified the trans form as the global minimum energy species. researchgate.net This synergy between computational prediction and experimental verification underscores the power of quantum chemistry in providing accurate structural insights. researchgate.net

Molecular Dynamics Simulations (Potential for Future Research)

While molecular dynamics (MD) simulations are a powerful technique for studying the dynamic behavior, thermodynamic properties, and intermolecular interactions of liquids, including short-chain alcohols, specific MD studies focusing exclusively on this compound are not widely reported in the literature. researchgate.netaip.org MD simulations could offer valuable insights into properties such as density, self-diffusion coefficients, and the structure of hydrogen-bonding networks in liquid this compound and its aqueous solutions. researchgate.netaip.org Given the unique bulky t-butyl group of this compound, MD simulations represent a promising avenue for future research to explore its behavior in the liquid phase and its interactions with other molecules, which could differ significantly from less sterically hindered isomers.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra. For this compound, ab initio calculations have been performed to predict its rotational spectrum. researchgate.net The results from these calculations were then compared with experimental data obtained from FTMW and millimeter-wave spectroscopy. researchgate.net The theoretical predictions for the rotational transitions of both the trans and gauche conformers showed good agreement with the assigned experimental spectra, demonstrating the accuracy of these computational approaches in predicting spectroscopic constants for molecules like this compound. researchgate.net

Interactive Data Table: Predicted vs. Experimental Conformational Stability

ConformerPredicted Stability (Quantum Chemistry)Experimental Confirmation
transMore Stable Species researchgate.netGlobal Minimum Species researchgate.net
gaucheLess Stable Species researchgate.netObserved Spectroscopic Species researchgate.net

Applications of Neopentyl Alcohol in Complex Organic Synthesis

Role as a Building Block for Advanced Materials and Polymers

In polymer and resin synthesis, the functionality of the monomer is paramount. As a monofunctional alcohol, neopentyl alcohol cannot act as a chain extender to form the backbone of polymers like polyesters or polyurethanes. Instead, its single hydroxyl group allows it to function as a chain terminator or a modifying agent, providing precise control over molecular weight and introducing the bulky, stable neopentyl group as a chain end.

The production of polyesters and polyurethanes involves the polymerization of diols or polyols with diacids and diisocyanates, respectively. In these reactions, this compound can be strategically introduced to cap the growing polymer chains. This terminates the polymerization process, allowing for the synthesis of polymers with a specific, controlled molecular weight and a narrower molecular weight distribution.

The incorporation of the 2,2-dimethylpropyl group at the chain ends also enhances the final polymer's properties. The bulky nature of this group can improve the hydrolytic stability of the ester or urethane linkages at the chain end due to steric hindrance. Furthermore, it imparts increased thermal and oxidative stability to the polymer. The thermal stability of the urethane group, for instance, is dependent on the nature of the alcohol used in its formation researchgate.net.

This compound serves as a valuable building block in the synthesis of various specialty resins, such as alkyd resins used in coatings and inks. Similar to its role in polyesters, it is used as a modifying agent to control the resin's properties. By reacting it with polybasic acids, it can be incorporated into the resin structure, often at the periphery of the polymer. This modification helps to control viscosity, improve solubility in specific solvents, and enhance the durability, weather resistance, and gloss of the final coating. The stable C-C quaternary carbon center of the neopentyl group contributes to the chemical inertness of the resulting resin.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is an important organic compound and intermediate used in the production of pharmaceuticals and agrochemicals guidechem.comguidechem.com. Its reactive hydroxyl group can be converted into other functional groups, making it a versatile starting point for more complex molecules guidechem.com. The neopentyl moiety itself is of interest in medicinal chemistry due to its steric bulk and metabolic stability, which can favorably influence the pharmacokinetic and pharmacodynamic properties of a drug.

Nucleoside analogs are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments biorxiv.orgnih.gov. The synthesis of novel analogs often involves modifying the sugar or base portion of the natural nucleoside to alter its biological activity or metabolic pathway. The incorporation of a neopentyl group is a strategy to introduce a stable, sterically demanding, and lipophilic moiety.

While direct synthesis from this compound is one possible route, the neopentyl group can be introduced through various precursors. The chemical stability of this group can protect against enzymatic degradation, potentially prolonging the half-life of a drug. However, the steric hindrance that provides this stability can also present synthetic challenges. For example, converting the hydroxyl group of a complex "neopentyl" type alcohol into a suitable leaving group during a synthesis can be problematic cdnsciencepub.com.

Stimulus-responsive systems are advanced platforms designed to release an active molecule in response to a specific internal or external trigger, such as a change in pH, the presence of an enzyme, or exposure to light nih.govnih.govmdpi.com. These systems are a cornerstone of targeted drug delivery and controlled-release technologies researchgate.netrsc.org.

This compound can be incorporated into such systems as a "caged" molecule. This is achieved by chemically bonding the alcohol to a larger carrier molecule via a stimulus-labile linker, such as a carbonate or ester linkage. For example, a neopentyl ester could be designed to be stable at neutral pH but hydrolyze and release this compound in the acidic microenvironment of a tumor or within a specific cellular compartment. This approach allows for the targeted delivery and release of the alcohol or a derivative thereof.

Biolubricants, derived from renewable resources like vegetable oils, are an environmentally friendly alternative to mineral oil-based lubricants csic.es. However, vegetable oils often have limitations such as poor oxidative stability and low-temperature performance csic.es. These properties can be significantly improved by chemically modifying the triglyceride structure, often by replacing the glycerol (B35011) backbone with a more stable polyol or by converting fatty acids into esters with branched alcohols.

This compound is used in the synthesis of high-performance biolubricant base stocks through esterification or transesterification with fatty acids or vegetable oils. The resulting neopentyl esters exhibit superior properties compared to simple methyl or ethyl esters. The highly branched structure of the neopentyl group disrupts crystal formation at low temperatures, leading to a significantly lower pour point and improved cold-flow properties guidechem.com. Furthermore, the absence of β-hydrogens in the this compound structure enhances the thermal and oxidative stability of the resulting ester, as this is a common site for initiation of degradation pathways researchgate.net.

Interactive Data Table: Properties of Fatty Acid Esters for Biolubricants

The table below compares typical properties of biolubricant esters derived from different alcohols, illustrating the advantages conferred by branched structures like this compound.

Alcohol MoietyTypical Pour Point (°C)Oxidative StabilityKey Advantage
Methyl-5 to 0ModerateLow cost
Ethyl-8 to -2ModerateRenewable
Neopentyl < -20 High Excellent low-temperature performance and stability guidechem.com
Trimethylolpropane3Very HighHigh viscosity index, good stability analis.com.my
Neopentyl Glycol-44 to 10Very HighExcellent stability and viscosity analis.com.my

Construction of Polyketide Structures

This compound and its derivatives, such as neopentyl glycol, serve as valuable building blocks in the intricate synthesis of polyketide natural products. These compounds are a diverse class of secondary metabolites with a wide range of biological activities. The gem-dimethyl group characteristic of the neopentyl structure is a recurring motif in many polyketides.

In the total synthesis of the marine macrolide cyanolide A, neopentyl glycol is a key starting material. nih.gov A double C-H allylation of neopentyl glycol, followed by a tandem cross-metathesis-oxa-Michael cyclization, provides a rapid and efficient route to the highly substituted pyran core of the molecule. nih.gov This strategy demonstrates complete control over diastereoselectivity and enantioselectivity, significantly reducing the number of steps required compared to previous synthetic approaches. nih.gov Similarly, the bidirectional C-H allylation of neopentyl glycol has been employed in the total synthesis of psymberin (also known as irciniostatin A), another complex polyketide. nih.gov

These synthetic strategies highlight the utility of neopentyl-derived structures in providing the foundational carbon skeleton for complex natural products. The incorporation of the neopentyl motif through modern catalytic methods allows for the efficient construction of stereochemically rich centers, which are crucial for the biological function of many polyketides.

Preparation of Functionalized Derivatives

Synthesis of Neopentyl Halides (e.g., Iodide, Bromide, Chloride)

The conversion of this compound to neopentyl halides presents a synthetic challenge due to the propensity of the neopentyl cation to undergo rearrangement (a Wagner-Meerwein rearrangement). However, several methods have been developed to synthesize these halides without skeletal rearrangement.

Neopentyl Iodide: A common method for the preparation of neopentyl iodide from this compound involves treatment with triphenylphosphite and methyl iodide. wikipedia.org This reaction proceeds through the formation of a phosphonium iodide salt. The subsequent reaction is thought to occur via a mechanism that avoids the formation of a free carbocation, thus preventing rearrangement. stackexchange.com An alternative, high-yield synthesis involves the conversion of neopentylmagnesium chloride to the corresponding mercury compound, which is then treated with iodine. acs.org While direct reaction of neopentylmagnesium chloride with iodine can also produce neopentyl iodide, it is often contaminated with hydrocarbon byproducts. acs.org

Neopentyl Bromide: Neopentyl bromide can be synthesized from this compound by reaction with phosphorus tribromide in the presence of a base like quinoline to neutralize the hydrogen bromide byproduct, which can cause rearrangement. afinitica.com A method analogous to the iodide synthesis, involving the treatment of dineopentylmercury with bromine, also yields the pure bromide. acs.org

Neopentyl Chloride: The synthesis of neopentyl chloride from this compound can be achieved using thionyl chloride in the presence of quinoline. afinitica.com The inertness of neopentyl chloride in many typical alkyl halide reactions makes its synthesis and subsequent use in certain applications particularly noteworthy. acs.org

Table 1: Synthesis of Neopentyl Halides from this compound and Related Compounds

Halide Reagents Key Features
Neopentyl Iodide Triphenylphosphite, Methyl Iodide Avoids carbocation rearrangement. wikipedia.orgstackexchange.com
Neopentyl Iodide Neopentylmagnesium chloride, Iodine Can result in hydrocarbon byproducts. acs.org
Neopentyl Iodide Dineopentylmercury, Iodine Provides pure neopentyl iodide. acs.org
Neopentyl Bromide Phosphorus Tribromide, Quinoline Quinoline prevents rearrangement by HBr. afinitica.com
Neopentyl Bromide Dineopentylmercury, Bromine Yields pure neopentyl bromide. acs.org
Neopentyl Chloride Thionyl Chloride, Quinoline Avoids rearrangement. afinitica.com

Esterification Reactions for New Derivatives

This compound undergoes esterification with carboxylic acids to form neopentyl esters. This reaction, typically an acid-catalyzed process known as Fischer esterification, involves heating the alcohol and the carboxylic acid with a strong acid catalyst, such as sulfuric acid. chemguide.co.ukbritannica.com The reaction is reversible and proceeds by the combination of the alcohol and acid to yield an ester and water. britannica.com

For example, the esterification of this compound with chloroacetic acids has been studied to understand the reaction mechanism of strong organic acids. The reaction between this compound and trichloroacetic acid, for instance, yields neopentyl trichloroacetate.

The general equation for the Fischer esterification of this compound is:

(CH₃)₃CCH₂OH + RCOOH ⇌ (CH₃)₃CCH₂OC(O)R + H₂O

The steric hindrance of the neopentyl group can influence the rate of esterification compared to less hindered primary alcohols.

Alpha-Alkoxy Carbamate Synthesis

This compound can be incorporated into more complex molecular structures such as α-alkoxy carbamates. These compounds have applications in areas like controlled drug release. A versatile, multi-component synthesis has been developed to produce these derivatives. nih.govscispace.com

In a representative synthesis, a nitrile is subjected to hydrozirconation, followed by acylation and subsequent addition of an alcohol. nih.govscispace.com For the synthesis of a this compound-containing α-alkoxy carbamate, this compound is added to an acylimine intermediate, which is formed from the reaction of a chloroformate with the product of nitrile hydrozirconation. scispace.com

This method allows for the creation of α-alkoxy carbamates that can cleave under specific conditions, such as in the presence of basic hydrogen peroxide, to release the parent alcohol. nih.gov The rate of alcohol release can be tuned by modifying the structural features of the carbamate. nih.gov

Catalytic Alkylation Reactions in Organic Synthesis

This compound can be used as an alkylating agent in certain catalytic reactions, although its reactivity is often complicated by the instability of the corresponding primary carbocation.

In Friedel-Crafts type alkylations of aromatic compounds, such as the alkylation of benzene, using this compound in the presence of catalysts like aluminum chloride typically leads to rearranged products. researchgate.netacs.org Instead of the direct substitution product, neopentylbenzene, the major product formed is tert-pentylbenzene (2-methyl-2-phenylbutane). This occurs because the initially formed neopentyl carbocation rapidly rearranges to the more stable tertiary carbocation before alkylating the benzene ring.

More recent developments in catalytic C-H alkylation have explored the use of various alcohols with alkenes. A cationic ruthenium complex, for example, has been shown to catalyze the alkylation of alkenes with alcohols. nih.gov However, in a study evaluating heterogeneous acid catalysts for Friedel-Crafts alkylations with alcohols under continuous-flow conditions, this compound failed to give any isolable amount of the desired product. rsc.org This was attributed to the instability of the primary carbocation intermediate. rsc.org

These findings underscore a key challenge in utilizing this compound in catalytic alkylation: the propensity for rearrangement under conditions that generate carbocationic intermediates.

Catalysis and Process Development for Neopentyl Alcohol Systems

Heterogeneous Catalysis in Synthesis and Reactions

Heterogeneous catalysts, typically solid materials, offer advantages in terms of separation and reusability, making them attractive for industrial processes. In the context of neopentyl alcohol systems, heterogeneous catalysis is particularly relevant in synthesis routes and various reactions it undergoes.

Acid-Catalyzed Processes

Acid catalysis is known to induce reactions of this compound, notably dehydration and rearrangements. When this compound is heated with an acid, it undergoes acid-catalyzed dehydration, leading to the formation of alkenes. vaia.com This process involves the protonation of the alcohol, followed by the departure of water and the formation of a carbocation intermediate. vaia.com Due to the branched structure of this compound, the initially formed primary carbocation is unstable and undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. vaia.commsu.edustackexchange.comquora.compearson.com This rearrangement is a key feature of acid-catalyzed reactions of this compound and influences the final product distribution, primarily yielding 2-methyl-2-butene (B146552) and 2-methyl-1-butene. vaia.com

Acid catalysts, such as sulfuric acid, are also employed in the synthesis of this compound from diisobutylene. orgsyn.org This method involves the acid-catalyzed addition of hydrogen peroxide to the branched olefin, followed by an acid-catalyzed rearrangement of the resulting tertiary hydroperoxide. orgsyn.org Metal triflates like Sn(OTf)₂ and La(OTf)₃ have been found to be efficient catalysts for cleaving 2,4,4-trimethylpentane-2-hydroperoxide into this compound and acetone (B3395972), offering higher turnover numbers compared to conventional H₂SO₄ due to less sensitivity towards product poisoning. researchgate.net

Hydrogenation Catalysis in Related Systems (e.g., Neopentyl Glycol)

While the direct hydrogenation of this compound is not a primary synthesis route discussed in the provided context, hydrogenation catalysis is central to the industrial production of neopentyl glycol (NPG), a closely related compound derived from hydroxypivaldehyde (HPA). Neopentyl glycol is synthesized from isobutyraldehyde (B47883) and formaldehyde (B43269) via an aldol (B89426) condensation to form HPA, followed by catalytic hydrogenation of HPA to NPG. mdpi.comjiuanchemical.comintratec.usintratec.us

Various heterogeneous catalysts have been developed for the hydrogenation of HPA. Nickel-based catalysts, such as Raney nickel, are commonly used in this process. mdpi.comjiuanchemical.comintratec.us Copper-based catalysts, including copper-aluminum catalysts and copper oxide and zinc oxide with aluminum as a promoter, have also been reported to be effective for the hydrogenation of hydroxypivaldehyde to neopentyl glycol, achieving high conversion and selectivity under moderate conditions. mdpi.comhybrid-chem.com Ruthenium-supported catalysts on various carriers like Al₂O₃, TiO₂, and activated carbon have demonstrated high selectivity towards neopentyl glycol (over 99%) in HPA hydrogenation. mdpi.com Platinum and ruthenium-based catalysts, sometimes enriched with vanadium, supported on materials like activated carbon, silica, alumina, or zeolite, are also utilized to enhance activity and lifespan. mdpi.com

The hydrogenation of HPA can be carried out under various conditions of temperature and pressure, and the presence of solvents like alcohols or ethers can influence the reaction. mdpi.comwipo.int The selectivity and conversion rates are crucial for the efficiency of NPG production. mdpi.comjiuanchemical.comresearchgate.net

Data on the performance of different catalysts in HPA hydrogenation to NPG:

CatalystTemperature (°C)Pressure (MPa)HPA Conversion (%)NPG Selectivity (%)Reference
Copper-aluminum100-1801.5-4Main hydrogenation- mdpi.com
Copper/silicon200-2503-5Ester hydrogenation- mdpi.com
Copper chromite---- mdpi.com
Copper oxide, zinc oxide, aluminum promoter110-1800.1-3.4100100 mdpi.comhybrid-chem.com
Nickel-based (e.g., Raney nickel)120-1800.7-10.3-- mdpi.comjiuanchemical.comintratec.us
Ru/Al₂O₃1205.44High>99 mdpi.com
Pt and Ru based (on activated carbon)--98-100100 mdpi.com
Nickel-containing<1001-8Good yield≥98 wipo.int
M-SBA-15 (M=Co, Mn, or Ni)-3>9995 google.com

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysts, which are in the same phase as the reactants, can offer high selectivity and activity often under milder conditions compared to heterogeneous catalysts. nrel.govrug.nl In the context of this compound systems, homogeneous catalysis has been explored for selective transformations.

This compound has been utilized in the development of homogeneous catalytic systems. For instance, it was used to synthesize a pre-catalyst in the development of a chiral diazaphospholene for the asymmetric reduction of imines. cardiff.ac.uk This highlights the role of this compound as a building block or reagent in the design of homogeneous catalysts for specific enantioselective reactions. Homogeneous catalysis is also relevant in the broader context of alcohol transformations, such as oxidation and C-N bond formation via borrowing hydrogen strategies, although specific examples directly involving this compound as the primary substrate in these general reactions were not prominently detailed in the provided information beyond its use in catalyst synthesis or as a model alcohol in studies. organic-chemistry.orgresearchgate.net

Chemo- and Stereoselective Catalysis

Achieving chemo- and stereoselectivity is a significant goal in catalysis. While the inherent symmetry and structure of this compound limit some types of stereoselective transformations directly on the alcohol itself, catalytic strategies can be applied to synthesize this compound derivatives or incorporate the neopentyl group into chiral molecules with control over selectivity.

In the synthesis of complex molecules, this compound or neopentyl glycol units can be introduced via stereoselective catalytic processes. For example, asymmetric carbonyl allylation mediated by catalysts has been used to synthesize this compound derivatives as intermediates in the total synthesis of natural products. researchgate.netnih.gov Specifically, bidirectional asymmetric allylation of neopentyl glycol has been employed in the concise synthesis of clavosolide A and cyanolide A, demonstrating the utility of stereoselective catalysis in constructing molecules incorporating the neopentyl framework. nih.gov Iridium-PhanePhos complexes have been shown to catalyze enantioselective C-C couplings of methanol (B129727) with dienes or CF₃-bearing allenes to form primary neopentyl alcohols via formaldehyde allylation, enabling the enantioselective formation of CF₃-bearing quaternary carbon stereocenters. nih.gov

The development of catalysts that can differentiate between similar functional groups (chemoselectivity) or between enantiotopic or diastereotopic faces (stereoselectivity) is crucial for the efficient synthesis of complex molecules containing the neopentyl structure. sci-hub.se

Reactor Design and Flow Chemistry for this compound Reactions

Reactor design and the application of flow chemistry principles are important for optimizing chemical processes involving this compound, particularly for large-scale production or reactions that require precise control of reaction parameters. Flow chemistry, where reactions are conducted in a continuous stream, offers advantages such as improved heat and mass transfer, enhanced safety, and ease of scale-up. hybrid-chem.comorganic-chemistry.org

While specific examples of reactor design and flow chemistry applied directly to this compound synthesis or its reactions were not extensively detailed in the provided search results, the principles of flow chemistry are highly relevant to processes involving this compound systems, such as the industrial production of neopentyl glycol. The hydrogenation of hydroxypivaldehyde to neopentyl glycol, for instance, is an industrial process that can benefit from optimized reactor design and continuous flow operation to improve efficiency and control. mdpi.comjiuanchemical.comintratec.us Continuous flow processes are being increasingly adopted in the chemical industry, including for reactions involving solids and multiphasic systems, which can be relevant for heterogeneous catalysis in this compound chemistry. hybrid-chem.com The design of flow reactors can enable better handling of reactive intermediates and facilitate telescoped reaction sequences. cardiff.ac.uk

The application of flow chemistry to heterogeneous catalytic processes, such as those used in NPG synthesis, requires careful consideration of factors like solid handling, potential for blockages, and ensuring efficient contact between the reactants and the solid catalyst. hybrid-chem.com

Environmental and Toxicological Research Aspects Academic Focus

Environmental Fate and Transport Studies

The environmental fate and transport of neopentyl alcohol are influenced by its physical and chemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (log Kow). guidechem.comnih.gov

Mobility in Soil and Adsorption to Sediments

Based on an estimated Koc value of approximately 123, determined from its experimental log Kow of 1.31, this compound is expected to have high mobility in soil according to a recommended classification scheme. guidechem.comnih.gov This suggests it is unlikely to adsorb significantly to suspended solids and sediment in water. guidechem.comnih.gov

PropertyValueSource
Estimated Koc~123 guidechem.comnih.gov
Experimental Log Kow1.31 guidechem.comnih.gov
Mobility in SoilHigh guidechem.comnih.gov
Adsorption to SedimentUnlikely guidechem.comnih.gov

Volatilization from Soil and Water Surfaces

Volatilization of this compound can occur from both moist soil and water surfaces. guidechem.comnih.gov An estimated Henry's Law constant of 5.3 x 10⁻⁵ atm-cu m/mole, calculated from its experimental vapor pressure (16 mm Hg) and water solubility (3.5 x 10⁴ mg/L), indicates that volatilization from water surfaces will occur. guidechem.comnih.gov Estimated half-lives for volatilization from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) and a model lake (1 m deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec) are approximately 18.3 hours and 8.4 days, respectively. guidechem.comnih.gov Volatilization from dry soil surfaces may also be important based on its experimental vapor pressure of 16 mm Hg. guidechem.comnih.gov

PropertyValueSource
Estimated Henry's Law Constant5.3 x 10⁻⁵ atm-cu m/mole guidechem.comnih.gov
Vapor Pressure16 mm Hg at 25 °C guidechem.comnih.gov
Water Solubility3.5 x 10⁴ mg/L at 25 °C guidechem.comnih.gov
Volatilization from WaterExpected guidechem.comnih.gov
Model River Half-life~18.3 hours guidechem.comnih.gov
Model Lake Half-life~8.4 days guidechem.comnih.gov
Volatilization from SoilMay occur guidechem.comnih.gov

Biodegradation Potential and Rates

Insufficient data are available to definitively determine the rate or importance of this compound biodegradation in soil or water. guidechem.comnih.gov However, its quarternary carbon structure suggests that biodegradation may be slow. guidechem.comnih.gov

Ecotoxicological Investigations

An estimated Bioconcentration Factor (BCF) value of 5.8 was calculated for this compound using an experimental log Kow of 1.31. guidechem.comnih.gov According to a recommended classification scheme, this BCF value suggests that bioconcentration in aquatic organisms is not expected to be an important environmental fate process. guidechem.comnih.gov

PropertyValueSource
Estimated BCF5.8 guidechem.comnih.gov
BioconcentrationUnlikely guidechem.comnih.gov

Advanced Toxicological Mechanism Research

Research into the toxicological mechanisms of this compound specifically is limited in the provided search results. However, general information on the toxic action of aliphatic alcohols indicates that their major toxicities often result from their transformation to toxic metabolites. mmsl.cz Alcohols are typically metabolized via alcohol dehydrogenase to corresponding aldehydes, which are subsequently metabolized to carboxylic acids through interaction with aldehyde dehydrogenase. mmsl.cz These metabolites are primarily responsible for the metabolic acidosis observed in alcohol poisoning. mmsl.cz Alcohol toxicity is considered a complex and not fully understood action. mmsl.cz While this compound is an alcohol, the specific pathways and mechanisms of its toxicity would require dedicated research beyond the general understanding of aliphatic alcohol metabolism.

Neopentyl Alcohol Derivatives: Synthesis, Properties, and Applications Research

Neopentyl Glycol (NPG)

Neopentyl glycol (NPG), with the IUPAC name 2,2-dimethylpropane-1,3-diol, is an organic compound widely utilized as a precursor in the manufacture of various industrial products, including polyester (B1180765), polyurethane, and alkyd resins, as well as synthetic lubricants and hydraulic fluids. mdpi.comresearchgate.net The neopentyl structure integrated into NPG-derived products imparts enhanced stability against hydrolysis, high temperatures, and light exposure. mdpi.com

Synthesis and Production Methods

Neopentyl glycol is synthesized industrially through the aldol (B89426) reaction of isobutyraldehyde (B47883) with formaldehyde (B43269). mdpi.comwikipedia.orggoogle.com This reaction yields hydroxypivaldehyde (3-hydroxy-2,2-dimethylpropanal) as an intermediate. mdpi.comgoogle.com Hydroxypivaldehyde can then be converted to NPG via two primary industrial methods: the Cannizzaro reaction with excess formaldehyde or catalytic hydrogenation. mdpi.comwikipedia.org

In the Cannizzaro reaction variant, the condensation and Cannizzaro reactions can occur in one or two stages. mdpi.com This method, performed in the presence of a concentrated inorganic hydroxide (B78521) solution, produces an equimolar amount of formic acid salt as a byproduct, which can make the method less industrially attractive if a profitable use for the formate (B1220265) is not found. mdpi.comatamanchemicals.com

The hydrogenation method involves the conversion of hydroxypivaldehyde to NPG using hydrogen in the presence of a catalyst. mdpi.com This process can be carried out continuously in a tubular reactor with a fixed catalyst bed. mdpi.com Diluents, such as aliphatic alcohols like isobutanol, are often added to the crude aldol condensation product to ensure homogeneity of the input stream and promote hydrogenation. mdpi.com Various catalysts have been explored for this hydrogenation, including Raney cobalt, which is highly active and selective and can be easily separated mdpi.com. Other metals like Fe, Ni, Cr, Rh, Ru, Os, Ir, Pt, and Pd may also be present in the catalyst mdpi.com. Noble metals such as Ru and Pt supported on carriers like Al₂O₃, TiO₂, and activated carbon have also been used, showing high selectivity towards NPG. mdpi.com For instance, a Ru/Al₂O₃ catalyst demonstrated over 99% selectivity at 120 °C under a 5.44 MPa hydrogen partial pressure, using a mixture of water and isopropanol (B130326) as a solvent. mdpi.com

Purification of NPG is typically achieved through crystallization or distillation. mdpi.comresearchgate.net Methods have been developed to attain high purity NPG (≥98%) by removing unreacted raw materials, catalyst residues, and by-products after the aldol condensation step, often involving extraction with an aliphatic alcohol followed by distillation. mdpi.com

Applications in Polymeric Materials Research

NPG is widely used in the preparation of various polymeric materials, including saturated and unsaturated polyester resins, polyethers, polyurethanes, and high-quality alkyd resins. mdpi.comresearchgate.net Its structure contributes to excellent hydrolytic stability, resistance to weather conditions, a good balance of flexibility and hardness, and outstanding functional properties in these resins. mdpi.comresearchgate.net

In polymeric materials research, NPG's incorporation is explored for enhancing material properties. For example, NPG is particularly applied in the synthesis of high-quality coatings, such as solvent-free powder coatings used in the automotive, construction, and shipbuilding industries, due to the enhanced stability it provides. mdpi.com Research also investigates the use of NPG in the chemical recycling of complex PET waste, where it acts as an alternative solvent. rsc.org The depolymerization of waste PET using NPG can yield bis-(hydroxy neopentyl) terephthalate (B1205515) (BHNT), which lacks β-hydrogen and improves the chemical resistance of the resulting polymer. rsc.org Studies have shown that this process can yield high-purity BHNT monomers. rsc.org

NPG has also been incorporated into copolymers like poly(propylene/neopenthyl terephthalate) (PPT-PNT) and poly(butylene adipate-co-terephthalate) (PBAT) to modify their structure and properties. researchgate.net In PPT-PNT copolymers, increasing the content of neopentyl terephthalate units was observed to increase the glass transition temperature (Tg). researchgate.net For PBAT copolymers, using NPG as a comonomer was found to reduce the melting temperature (Tm) and crystallization temperature (Tc), while maintaining high thermal stability. researchgate.net Another furan-based polyester, poly(neopentyl glycol 2,5-furanoate) (PNF), synthesized from 2,5-furandicarboxylic acid and NPG, has shown potential for sustainable food packaging applications due to good thermal stability and barrier performances. mdpi.com

Role as Phase Change Material (PCM) in Research

Neopentyl glycol exhibits properties characteristic of phase change materials (PCMs), specifically a solid-solid phase transition. mdpi.comtandfonline.com This transition occurs between approximately 40°C and 48°C, involving a structural change from a tetragonal to a cubic phase. tandfonline.com NPG undergoes a solid-solid phase change from an ordered low-temperature monoclinic phase to an orientationally disordered Face Centered Cubic (FCC) phase. mdpi.com This ability to absorb and release energy during a phase transition makes PCMs useful in various fields, particularly for thermal energy storage. mdpi.comtandfonline.com

Research explores NPG as a base material for solid-solid phase change materials (SS-PCMs), which offer advantages like eliminating leakage and volumetric expansion compared to conventional solid-liquid PCMs. tandfonline.com Studies have investigated enhancing the thermal performance of NPG-based PCMs by incorporating nanoparticles such as copper oxide (CuO) and titanium dioxide (TiO₂). tandfonline.com The addition of SiO₂ nanoparticles to NPG has shown a significant increase in storage heat capacity. akademiabaru.com

NPG's potential as an active supporting medium in shape-stabilized PCMs (SSPCMs) has also been explored. mdpi.comresearchgate.net By combining NPG (a solid-solid PCM) with solid-liquid PCMs like n-alkanes (e.g., Docosane) that have similar phase transition temperature ranges, researchers aim to create high energy density SSPCMs. mdpi.comresearchgate.net The chemical compatibility and wettability of NPG and Docosane facilitate their association. mdpi.comresearchgate.net Composites of NPG and Docosane with expanded graphite (B72142) (EG) have demonstrated the ability of the components to combine their latent heats, achieving high energy storage values while improving shape stability and heat transfer properties. mdpi.comresearchgate.net Encapsulating NPG within a matrix like epoxy resin is another approach to overcome issues like volatilization and improve thermal stability and reliability for PCM applications. researchgate.net

Esters of Neopentyl Alcohol

Esters of this compound are a class of compounds synthesized for various applications, notably as biolubricants. These esters are typically formed through the esterification of neopentyl glycol with fatty or carboxylic acids. atamanchemicals.com The resulting synthetic lubricating esters can exhibit reduced potential for oxidation or hydrolysis compared to natural esters. atamanchemicals.com

Synthesis and Characterization

The synthesis of neopentyl glycol esters, particularly diesters, has been reported through the esterification of NPG with fatty acids. analis.com.myresearchgate.net For example, neopentylglycol diester (NPGDE) has been synthesized via the esterification of NPG with palm oil fatty acids (POFAs). analis.com.my This reaction can be carried out using an acid catalyst, such as sulfuric acid, at elevated temperatures. analis.com.myresearchgate.net

Characterization of the synthesized esters involves various analytical techniques to confirm their structure and composition. Fourier Transform Infrared (FTIR) spectroscopy is used to identify the presence of ester functional groups, typically showing a characteristic C=O ester peak. analis.com.myresearchgate.netukm.my Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H NMR and ¹³C NMR, provides detailed structural information, confirming the chemical shifts corresponding to the different protons and carbons within the ester molecule. analis.com.myresearchgate.netukm.my Gas Chromatography equipped with a Flame Ionization Detector (GC-FID) can be employed to determine the ester composition and the percentage yield of the reaction. analis.com.myresearchgate.net Studies have reported achieving high yields of NPG diesters, with 100% diester composition in some cases, indicating that all hydroxyl groups in NPG were successfully esterified. analis.com.myresearchgate.net Physicochemical properties such as oxidative stability, pour point, flash point, and viscosity index are also analyzed to evaluate the suitability of the synthesized esters for specific applications. analis.com.my

Application as Biolubricants

Esters of this compound, particularly neopentyl glycol diesters, are explored for their potential application as biolubricants. analis.com.mypreprints.orgrsc.org Biolubricants derived from renewable sources like plant oils offer advantages such as being cheaper, biodegradable, and non-toxic compared to conventional mineral-based oils. analis.com.my However, direct use of some plant oils as biolubricant base stocks can be limited by low oxidative stability. analis.com.my This limitation can be addressed by chemically modifying the oil, such as through esterification with polyhydric alcohols like NPG. analis.com.mycsic.es The substitution of the glycerol (B35011) backbone with a polyol like NPG eliminates the β-hydrogen, thereby enhancing the thermo-oxidative stability of the resulting biolubricant. csic.es

Research has demonstrated the successful synthesis of NPG esters from palm oil fatty acids, yielding a product with properties suitable for lubrication applications. analis.com.my The synthesized NPGDE exhibited good oxidative stability, a high flash point, a low pour point, and a high viscosity index. analis.com.my These properties are crucial for effective lubrication across a range of temperatures and conditions. analis.com.my

Neopentyl Halides and their Reactivity

Neopentyl halides are compounds where the hydroxyl group of this compound is replaced by a halogen atom (Cl, Br, I). Common examples include neopentyl chloride ((CH₃)₃CCH₂Cl), neopentyl bromide ((CH₃)₃CCH₂Br), and neopentyl iodide ((CH₃)₃CCH₂I).

Synthesis of neopentyl halides can be achieved through various methods. Neopentyl chloride can be prepared from this compound using reagents like thionyl chloride or phosphorus pentachloride, although these methods can lead to rearrangements vedantu.com. Free-radical chlorination of neopentane (B1206597) is considered a better method for preparing neopentyl chloride without rearrangement products vedantu.comacs.org. Neopentyl bromide can be synthesized from this compound, for instance, by reaction with gaseous hydrogen bromide at low temperature oup.com. Neopentyl iodide can be synthesized by the reaction of neopentyl chloride with sodium iodide in acetone (B3395972) or from this compound using a system like triphenylphosphite and methyl iodide ontosight.aiorgsyn.org.

The reactivity of neopentyl halides is significantly impacted by the steric hindrance imposed by the adjacent quaternary carbon center stackexchange.comchemistrysteps.com. This steric bulk makes nucleophilic attack at the carbon bearing the halogen atom particularly difficult, significantly retarding typical SN2 reactions stackexchange.comchemistrysteps.comyoutube.com. Compared to methyl bromide, the SN2 reaction rate for neopentyl bromide can be millions of times slower youtube.com.

While primary alkyl halides typically favor SN2 reactions, the neopentyl system presents an exception due to this steric hindrance chemistrysteps.com. Neopentyl halides are generally poor electrophiles in standard SN2 reactions stackexchange.com.

Under conditions that favor SN1 or E1 reactions (e.g., with weak nucleophiles and/or heating), neopentyl halides can undergo reactions, but these often involve carbocation rearrangement stackexchange.comyoutube.com. The primary carbocation initially formed from the ionization of the neopentyl halide is relatively unstable and rapidly rearranges to a more stable tertiary carbocation via a 1,2-methyl or hydride shift stackexchange.commasterorganicchemistry.com. This rearrangement leads to products derived from the rearranged carbocation, such as tert-amyl derivatives, rather than direct substitution or elimination products from the neopentyl structure youtube.commasterorganicchemistry.com. For example, solvolysis of neopentyl bromide in aqueous ethanol (B145695) yields tert-amyl alcohol and tert-amyl ethyl ether masterorganicchemistry.com. Dehydrohalogenation of neopentyl bromide, despite the absence of β-hydrogens on the neopentyl group itself, can also occur via rearrangement pathways to yield alkenes doubtnut.com.

Research into the reactivity of neopentyl-like compounds with different leaving groups has shown that the nature of the leaving group influences reaction rates in nucleophilic substitution. Studies have indicated that iodide and bromide are generally more reactive leaving groups compared to p-toluenesulfonate (tosylate) and methanesulfonate (B1217627) (mesylate) in reactions involving neopentyl skeletons researchgate.net. Triflate (trifluoromethanesulfonate) has been identified as a particularly good leaving group for nucleophilic substitution on neopentyl systems, offering sufficient reactivity despite the steric hindrance researchgate.netnih.gov.

Here is a table summarizing some properties of neopentyl halides:

CompoundFormulaMolecular Weight ( g/mol )CAS NumberPubChem CIDAppearanceBoiling Point (°C)
Neopentyl ChlorideC₅H₁₁Cl106.593753-89-912956Colorless liquid83-84 fishersci.it
Neopentyl BromideC₅H₁₁Br151.05630-17-112415Colorless liquid105-106 fishersci.comwikipedia.org
Neopentyl IodideC₅H₁₁I198.0515501-33-484953 nih.gov, 17 labsolu.caColorless liquid99-100 ontosight.ai

Other Functionalized Derivatives and their Research Utility

Beyond halides, this compound serves as a precursor to a variety of other functionalized derivatives, which find utility in diverse research areas. The synthesis of these derivatives often leverages the primary alcohol functionality while navigating the steric challenges posed by the neopentyl structure.

Neopentyl esters, for instance, can be synthesized through the esterification of this compound with various carboxylic acids or their derivatives. Neopentyl formate, an ester derived from formic acid and this compound, has been explored in scientific research. Its branched neopentyl group contributes unique steric and electronic properties, making it valuable in organic synthesis, polymer chemistry, and applications like photoresist resins . The bulky neopentyl moiety in neopentyl formate has been noted to reduce reactivity in hydrolysis and solvolysis reactions compared to linear esters, contributing to enhanced stability under acidic or basic conditions . Research applications for neopentyl formate include its use as a reagent in organic synthesis, a building block for more complex molecules, and in biochemical studies to investigate enzyme-catalyzed reactions involving esters .

Neopentyl ethers can be synthesized through alkylation reactions involving this compound or neopentyl halides. The synthesis of alkyl neopentyl ethers from neopentyl bromide or tosylate with sodium alkoxides has been reported, although yields can be poor due to competing side reactions like rearrangement and elimination stackexchange.com. More efficient methods for synthesizing hindered alkyl and aryl neopentyl ethers have been developed, such as the reaction of alkali metal aryl oxides with neopentyl iodide, tosylate, or mesylate in solvents like DMSO, DMF, and DMI, which can yield the desired ethers in high yields capes.gov.br.

Sulfonate esters, such as neopentyl tosylate and neopentyl mesylate, are also important derivatives. These compounds serve as intermediates in various transformations, where the sulfonate group acts as a good leaving group mdma.cherowid.org. However, like neopentyl halides, their reactivity in nucleophilic substitution can be affected by the neopentyl structure stackexchange.comresearchgate.net. Research has investigated the synthesis and reactivity of neopentyl mesylates, noting that they are less reactive towards solvolysis compared to the corresponding tosylates mdma.ch. Despite the steric hindrance, mesylates derived from suitably unhindered systems can be displaced by nucleophiles mdma.ch.

Other functionalized neopentyl derivatives explored in research include neopentyl-containing phosphines, which have been incorporated into ligands for catalytic applications, such as in hydroformylation reactions acs.org. Neopentyl-substituted structures have also shown unique properties in promoting specific reaction pathways, such as radical processes in oxetane (B1205548) synthesis acs.org. Furthermore, this compound has been utilized in the synthesis of intermediates for creating functionalized molecules, such as in the preparation of N-fluoro-N-(fluorosulfonyl)carbamate (NFC), a reagent used in catalytic imidation reactions organic-chemistry.org.

The study of neopentyl derivatives continues to be relevant in exploring the impact of steric hindrance on reactivity and in developing synthetic methodologies for accessing sterically encumbered molecules with potential applications in various fields, including pharmaceuticals and materials science ontosight.airesearchgate.netfishersci.no.

Future Research Directions and Emerging Areas

Development of Novel Stereoselective Synthetic Pathways

Research continues into developing stereoselective synthetic routes involving neopentyl alcohol or its derivatives. While this compound itself does not possess a stereocenter, its incorporation into more complex molecules can introduce chirality. Future work may focus on asymmetric transformations that utilize this compound as a building block or as a ligand/additive in stereoselective reactions. The synthesis of molecules with hindered neopentyl-like centers in a stereocontrolled manner remains an area of interest. researchgate.net Stereoselective synthesis is crucial for producing enantiomerically pure compounds, which are particularly important in the pharmaceutical and agrochemical industries. researchgate.netbeilstein-journals.org

Exploration of this compound in Advanced Materials Science

This compound's unique structure contributes to the thermal stability and low volatility of materials derived from it. pmarketresearch.com Future research directions include the exploration of this compound in the development of advanced materials. This could involve its use in the synthesis of novel polymers, such as polyesters, polyurethanes, and alkyd resins, with enhanced properties for applications in coatings, adhesives, and plastics. pmarketresearch.commdpi.commarketresearch.com Its potential as a component in phase change materials (PCMs) for energy storage applications is also being investigated. mdpi.com Computational materials science approaches may play a role in designing new materials incorporating this compound. omicsdi.org

In-depth Mechanistic Studies of Challenging Reactions

The neopentyl system is known for undergoing rearrangements due to the stability of tertiary carbocations. pearson.comvaia.commasterorganicchemistry.com In-depth mechanistic studies of reactions involving this compound and its derivatives remain an important area of research. Understanding the nuances of carbocation rearrangements, such as the neopentyl rearrangement, is crucial for predicting reaction outcomes and designing new synthetic strategies. pearson.comvaia.commasterorganicchemistry.comacs.org Studies utilizing advanced spectroscopic techniques and computational methods can provide deeper insights into the transition states and intermediates involved in these challenging reactions. Research into the kinetics of nucleophilic substitution reactions involving the neopentyl skeleton also continues, revealing unusual reactivity orders for different leaving groups. acs.org High-temperature dissociation mechanisms of neopentanol are also being investigated using techniques like photoionization mass spectrometry. osti.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with flow chemistry and automated synthesis platforms represents a significant future research direction. mdpi.combeilstein-journals.orgmit.edusyrris.comnih.gov Flow chemistry offers advantages such as improved reaction control, safety, and efficiency compared to traditional batch processes. mdpi.comsyrris.comnih.gov Automated synthesis, potentially guided by computer-aided synthesis planning and machine learning, can accelerate the optimization and execution of reactions involving this compound, enabling rapid exploration of reaction conditions and the synthesis of compound libraries. mit.edusyrris.comnih.gov This is particularly relevant for the efficient production of specialty chemicals and intermediates derived from this compound.

Green Chemistry Innovations for Sustainable Production and Use

Sustainability is a growing focus in chemical research, and this extends to the production and use of this compound. marketresearch.comjiuanchemical.comexactitudeconsultancy.comgoogle.com Future research will likely focus on developing greener synthetic routes to this compound, potentially utilizing renewable feedstocks or more environmentally friendly catalysts and solvents. mdpi.comjiuanchemical.com Innovations in waste management and the recycling of this compound-based products are also key areas. jiuanchemical.com The development of sustainable production methods aligns with increasing regulatory pressures and industry demand for environmentally conscious processes. pmarketresearch.comjiuanchemical.com

Advanced Computational Modeling and Machine Learning Applications

Advanced computational modeling and machine learning techniques are increasingly being applied to chemical problems and hold significant promise for research involving this compound. researchgate.netmdpi.comtesisenred.nettu-dresden.denih.gov These tools can be used to predict the physical and chemical properties of this compound and its derivatives, model reaction mechanisms, design new catalysts, and optimize reaction conditions. omicsdi.orgresearchgate.net Machine learning algorithms can analyze large datasets from experimental studies to identify trends and guide future research directions, potentially accelerating the discovery and development of new applications for this compound. researchgate.netmdpi.com

Q & A

Q. How can researchers safely handle neopentyl alcohol in laboratory settings?

  • Methodological Answer : this compound (2,2-dimethyl-1-propanol) is classified as a flammable solid (Class 1) and exhibits acute toxicity via inhalation (Class 4). Safe handling requires:
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Avoid contact with skin or eyes, which may cause temporary irritation .
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and heat sources. Storage temperatures should not exceed 25°C .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Evacuate areas if large spills occur .

Q. What analytical methods are recommended for assessing this compound purity?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is optimal for purity analysis:
  • Column : Use a polar capillary column (e.g., DB-WAX) to resolve this compound from branched or linear alcohol impurities .
  • System Suitability : Ensure resolution ≥30 between this compound and structurally similar alcohols (e.g., stearyl alcohol). Tailing factors should be 0.8–1.8 .
  • Quantification : Calculate purity using internal standards (e.g., 1-pentadecanol) and peak area ratios. Disregard impurities <0.05% .

Q. Why do neopentyl halides resist SN2 substitution reactions?

  • Mechanistic Analysis : The neopentyl system (Me₃CCH₂X) exhibits extreme steric hindrance due to the bulky tert-butyl group adjacent to the reaction center. Experimental studies show:
  • Racemization : Attempted SN2 displacement of neopentyl tosylates (e.g., with LiCl in DMSO) yields racemic chlorides due to competing elimination pathways .
  • Rearrangement : Under SN1 conditions (e.g., hydrolysis of neopentyl bromide), carbocation rearrangements dominate, forming 2-methyl-2-butanol instead of the expected this compound .
  • Key Evidence : Optical rotation studies confirm inversion stereochemistry is suppressed; racemization exceeds 50% in bromide displacements .

Q. How can the absolute configuration of chiral this compound derivatives be determined?

  • Methodological Answer : Neutron diffraction provides unambiguous stereochemical assignments:
  • Case Study : (+)-Neopentyl-1-d alcohol (S-configuration) was analyzed via its phthalate ester co-crystallized with strychnine. Neutron maps revealed deuterium positioning, confirming the yeast-mediated reduction of 2,2-dimethylpropanal-1-d proceeds with re-face hydrogen delivery .
  • Crystallographic Parameters : Space group P2₁, a = 18.564 Å, β = 94.18°, R(F) = 0.144 for neutron data .

Q. What role does this compound play in synthesizing advanced materials?

  • Applications in Polymer Chemistry :
  • Linker Design : Neopentyl sulfate groups in antibody-drug conjugates (ADCs) enable lysosome-specific cleavage. Stability studies show <10% degradation in plasma over 72 hours, ensuring targeted payload release .
  • Copolymers : Neopentyl glycol derivatives (e.g., bis-stearyl ethylenediamine/neopentyl glycol copolymers) act as nonionic surfactants, enhancing emulsion stability in high-salt conditions .

Data Contradictions and Resolutions

  • SN2 Reactivity Discrepancies : Early studies claimed neopentyl systems undergo SN2 reactions with inversion, but modern optical rotation assays disprove this. Resolution: Steric bulk forces mixed SN1/SN2 mechanisms, validated by carbocation trapping experiments .
  • Purification Artifacts : GC analyses occasionally report >99% purity, but NMR reveals trace alkanes (e.g., octadecane). Resolution: Use two-dimensional GC×GC-MS to resolve co-eluting impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.